Methyl3-bromo-2-fluoro-5-sulfamoylbenzoate
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Overview
Description
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is known for its unique structural features, which include a bromine atom, a fluorine atom, and a sulfamoyl group attached to a benzoate ester. These features make it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate typically involves the esterification of 3-bromo-2-fluoro-5-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the sulfamoyl group, allows it to participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-fluoro-5-nitrobenzoate
- Methyl 3-bromo-2-fluoro-5-aminobenzoate
- Methyl 3-bromo-2-fluoro-5-hydroxybenzoate
Uniqueness
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the sulfamoyl group plays a crucial role.
Biological Activity
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the context of drug development and therapeutic applications. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate features a unique combination of halogens (bromine and fluorine) and a sulfamoyl group attached to a benzoate structure. This configuration is significant as it may influence the compound's reactivity with biological systems, potentially leading to various therapeutic effects. The sulfamoyl group is particularly noteworthy, as compounds containing this functional group are often investigated for their inhibitory effects on specific biological pathways.
The biological activity of methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes, modulating their activity and leading to therapeutic effects. The presence of halogens can enhance binding affinity through various interactions, including hydrogen bonding.
- Protein-Ligand Interactions : Due to its structural similarity to biologically active molecules, this compound can be used in studies focusing on enzyme inhibition and protein-ligand interactions.
Biological Activity
Research indicates that methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate may possess significant biological activity. Studies have shown that compounds with sulfamoyl groups can exhibit various therapeutic applications, particularly in drug development.
Case Studies
- Cytotoxicity Studies : In cell culture assays, methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate demonstrated moderate cytotoxicity against human liver (THLE-3) and kidney (HEK 293) cell lines over a 72-hour period. These findings suggest that while the compound may have therapeutic potential, it also presents off-target effects that need further investigation .
- Selectivity for Parasites : In studies targeting Trypanosoma brucei, the compound exhibited selective cytotoxicity towards parasites compared to human cells. This selectivity could be advantageous in developing treatments for diseases such as African sleeping sickness .
Research Findings
Recent research has focused on synthesizing analogs of methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate to enhance its biological activity while minimizing cytotoxicity. The structure-activity relationship (SAR) studies have revealed that modifications in the substituents attached to the sulfamoyl group can significantly impact the compound's efficacy against specific targets .
Data Table: Structure-Activity Relationships
Compound Name | Key Features | Cytotoxicity (EC50) | Selectivity Ratio |
---|---|---|---|
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate | Contains bromine and fluorine; sulfamoyl group | Moderate (varies by cell type) | Higher for T. brucei |
Methyl 2-bromo-4-fluorobenzoate | Lacks sulfamoyl group; only contains halogens | Not specified | Not applicable |
Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | Different halogen arrangement; includes sulfamoyl group | Not specified | Not applicable |
Properties
Molecular Formula |
C8H7BrFNO4S |
---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(16(11,13)14)3-6(9)7(5)10/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
LWBSPAACUGBNDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)S(=O)(=O)N)Br)F |
Origin of Product |
United States |
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